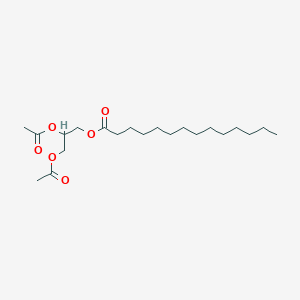
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester
Description
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester is an ester compound derived from glycerol and tetradecanoic acid (myristic acid). It is a colorless, viscous liquid with a high boiling point. This compound is used in various industrial applications due to its unique chemical properties.
Properties
CAS No. |
14473-55-3 |
|---|---|
Molecular Formula |
C21H38O6 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl tetradecanoate |
InChI |
InChI=1S/C21H38O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-21(24)26-17-20(27-19(3)23)16-25-18(2)22/h20H,4-17H2,1-3H3 |
InChI Key |
WPZADTFNTUIQLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester can be synthesized through the esterification of glycerol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of glycerol, 1-tetradecanoate, diacetate involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the use of solid acid catalysts, such as Amberlyst-15 and Nafion-511, to enhance the yield and purity of the product . The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, tetradecanoic acid, and acetic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, tetradecanoic acid, and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as an emulsifier, plasticizer, and additive in various industrial processes
Mechanism of Action
The mechanism of action of glycerol, 1-tetradecanoate, diacetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases and lipases, leading to the release of glycerol, tetradecanoic acid, and acetic acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Glycerol diacetate: An ester of glycerol and acetic acid, used as a food additive and solvent.
Glycerol triacetate (triacetin): An ester of glycerol and acetic acid, used in foods, flavors, and cosmetics.
Glycerol monoacetate: An ester of glycerol and acetic acid, used in various industrial applications
Uniqueness
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester is unique due to its combination of glycerol, tetradecanoic acid, and acetic acid, which imparts distinct chemical and physical properties. Its ability to act as both a solvent and an emulsifier makes it valuable in various applications, particularly in the pharmaceutical and cosmetic industries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


